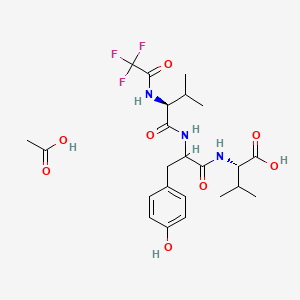

Tfa-Val-DL-Tyr-Val-OH.CH3CO2H

Beschreibung

Tfa-Val-DL-Tyr-Val-OH·CH₃CO₂H is a synthetic peptide derivative composed of a trifluoroacetyl (Tfa)-modified tetrapeptide backbone (Val-DL-Tyr-Val) and an acetic acid (CH₃CO₂H) counterion. The Tfa group enhances the peptide’s stability against enzymatic degradation, while the DL-tyrosine residue introduces chirality, influencing its conformational and binding properties. The acetic acid component likely stabilizes the compound via hydrogen bonding or ionic interactions, as observed in analogous acetic acid-containing complexes .

Synthesis typically involves solid-phase peptide synthesis (SPPS) with Tfa protection, followed by cleavage and purification via column chromatography (e.g., using CH₂Cl₂/hexane mixtures) . The acetic acid may be introduced during crystallization, as seen in similar complexes where CH₃CO₂H modulates solubility and crystallinity .

Eigenschaften

Molekularformel |

C23H32F3N3O8 |

|---|---|

Molekulargewicht |

535.5 g/mol |

IUPAC-Name |

acetic acid;(2S)-2-[[3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C21H28F3N3O6.C2H4O2/c1-10(2)15(27-20(33)21(22,23)24)18(30)25-14(9-12-5-7-13(28)8-6-12)17(29)26-16(11(3)4)19(31)32;1-2(3)4/h5-8,10-11,14-16,28H,9H2,1-4H3,(H,25,30)(H,26,29)(H,27,33)(H,31,32);1H3,(H,3,4)/t14?,15-,16-;/m0./s1 |

InChI-Schlüssel |

AWXQSEAVLZVQFY-CTIJFNHYSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C(F)(F)F.CC(=O)O |

Kanonische SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(F)(F)F.CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Trifluoracetil-Tripeptid-2 (Acetat) beinhaltet die schrittweise Assemblierung der Peptidkette mittels Festphasenpeptidsynthese (SPPS). Der Prozess beginnt mit der Anbindung der ersten Aminosäure an ein festes Harz, gefolgt von der sequentiellen Zugabe geschützter Aminosäuren. Jede Aminosäure wird unter Verwendung von Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) gekoppelt. Nach der Assemblierung der Peptidkette wird die Trifluoracetilgruppe am N-Terminus des Peptids eingeführt. Das Endprodukt wird dann vom Harz abgespalten und gereinigt .

Industrielle Produktionsverfahren: In industriellen Umgebungen folgt die Produktion von Trifluoracetil-Tripeptid-2 (Acetat) einem ähnlichen Ansatz, jedoch im größeren Maßstab. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um den Prozess zu optimieren und eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) ist üblich für die Reinigung des Endprodukts .

Analyse Chemischer Reaktionen

Reaktionstypen: Trifluoracetil-Tripeptid-2 (Acetat) unterliegt hauptsächlich Hydrolyse und enzymatischem Abbau. Es ist unter physiologischen Bedingungen relativ stabil, kann aber durch proteolytische Enzyme hydrolysiert werden.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Wasser und proteolytische Enzyme wie Trypsin und Chymotrypsin.

Enzymatischer Abbau: Spezielle Proteasen, die Peptidbindungen angreifen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die bei der Hydrolyse von Trifluoracetil-Tripeptid-2 (Acetat) gebildet werden, sind die einzelnen Aminosäuren: Valin, Tyrosin und Valin .

Wissenschaftliche Forschungsanwendungen

Trifluoracetil-Tripeptid-2 (Acetat) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung für die Untersuchung der Peptidsynthese und des -abbaus verwendet.

Biologie: Untersucht auf seine Rolle bei der Zellalterung und sein Potenzial, die Produktion von Progerin zu modulieren.

Medizin: Erforscht wegen seiner Anti-Aging-Eigenschaften und potenziellen therapeutischen Anwendungen in der Hautpflege.

Industrie: In kosmetische Formulierungen integriert, um die Hautelastizität und -festigkeit zu verbessern und Falten zu reduzieren

5. Wirkmechanismus

Trifluoracetil-Tripeptid-2 (Acetat) übt seine Wirkung aus, indem es die Produktion von Progerin hemmt, einem Protein, das mit der Zellalterung in Verbindung steht. Durch die Reduzierung des Progerin-Spiegels trägt die Verbindung dazu bei, die strukturelle Integrität der Kernlamina zu erhalten, die Lebensdauer der Zelle zu verlängern und die Zellseneszenz zu verzögern. Darüber hinaus stimuliert es die Produktion von Langlebigkeitsproteinen und Kollagen und stellt diese Komponenten auf ein Niveau wieder her, das typischerweise in jüngeren Zellen gefunden wird .

Ähnliche Verbindungen:

Kupfer-Tripeptid-1: Bekannt für seine Wundheilung und entzündungshemmenden Eigenschaften.

Palmitoyl-Pentapeptid-4: Wird häufig in Anti-Aging-Formulierungen verwendet, da es die Kollagenproduktion stimuliert.

Dipeptid Diamino-Butyroyl Benzylamid Diacetat: Imitiert die Wirkung von Schlangengift, um die Gesichtsmuskeln zu entspannen und Falten zu reduzieren.

Einzigartigkeit: Trifluoracetil-Tripeptid-2 (Acetat) ist einzigartig in seiner Fähigkeit, die Produktion von Progerin zu hemmen, eine Eigenschaft, die in anderen Peptiden nicht üblich ist. Diese spezifische Wirkung macht es besonders effektiv bei der Bekämpfung von Alterserscheinungen, indem es die zugrunde liegenden Mechanismen der Zellalterung angreift .

Wirkmechanismus

Trifluoroacetyl Tripeptide-2 (acetate) exerts its effects by inhibiting the production of progerin, a protein associated with cellular aging. By reducing progerin levels, the compound helps maintain the structural integrity of the nuclear lamina, prolongs cell life, and delays cellular senescence. Additionally, it stimulates the production of longevity proteins and collagen, restoring these components to levels typically found in younger cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Key Properties of Tfa-Val-DL-Tyr-Val-OH·CH₃CO₂H vs. Analogues

Key Findings :

Solubility and Buffering: The acetic acid in Tfa-Val-DL-Tyr-Val-OH·CH₃CO₂H enhances solubility in organic-aqueous mixtures (e.g., THF/MeOH) compared to HCl salts, which favor aqueous buffers . This aligns with acetic acid’s role in stabilizing nanoparticles in hybrid syntheses . Unlike unbuffered analogues (e.g., Ac-Val-DL-Tyr-Val-OH), the CH₃CO₂H counterion maintains pH stability between 4–7, critical for applications in physiological environments .

CO Reactivity :

- The compound’s acetic acid moiety facilitates axial coordination with CO, inducing a violet-to-orange color change, a property absent in HCl-modified analogues . This mirrors CO-binding complexes like 1·(CH₃CO₂H)₂ , where CH₃CO₂H enables reversible CO interaction .

Synthetic Yield :

- Purification via CH₂Cl₂/hexane (2:1) achieves >85% yield, comparable to methods for similar Tfa-peptides . In contrast, unbuffered peptides require harsher conditions (e.g., NaBH₄ reduction), lowering yields to ~70% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.